gamma-Diasarone
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Overview
Description
Diasarone 2, also known as G-diasarone, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. Diasarone 2 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diasarone 2 is primarily located in the membrane (predicted from logP). Outside of the human body, diasarone 2 can be found in herbs and spices and root vegetables. This makes diasarone 2 a potential biomarker for the consumption of these food products.
Scientific Research Applications
Central and Peripheral Metabolic Changes
Gamma-hydroxybutyrate (GHB), a compound related to gamma-diasarone, affects central (cerebral cortex) and peripheral (liver) biochemical processes. GHB administration alters energy substrate use, suggesting a shift from carbohydrates to lipids. This has relevance in understanding the metabolic effects of similar compounds like this compound (Luca et al., 2015).
Antioxidant Response Element (ARE)-Mediated Expression
The role of gamma-Glutamylcysteine synthetase, an enzyme involved in glutathione synthesis, is significant for understanding the antioxidant response in the body. This compound's potential impact on such pathways can be inferred from the regulation of ARE-mediated expression by similar compounds (Jeyapaul & Jaiswal, 2000).
Antiadipogenic Effects
Compounds like Tanshinone IIA, which bear resemblance to this compound in structure, have shown to inhibit adipocyte differentiation and transcriptional activities, suggesting potential applications of this compound in weight management and metabolic health (Gong et al., 2009).
Glutathione Metabolism
The study of glutathione metabolism, where gamma-Glutamylcysteine synthetase plays a key role, can be linked to the potential effects of this compound on oxidative stress and cellular health (Wu et al., 2004).
Inhibition of Viral Infection
This compound derivatives have shown potential in inhibiting viral replication, indicating the possibility of this compound in antiviral therapies (Yao et al., 2018).
Role in Neurological Conditions
Compounds structurally similar to this compound, like GHB, have been explored for their effects on neurological conditions, offering insights into potential applications of this compound in neuropharmacology (Meerlo et al., 2004).
Mechanism of Action
- Gamma-Diasarone is a compound with the chemical formula C24H32O6 . Unfortunately, specific information about its primary targets is not readily available in the literature. However, we can explore its potential interactions based on related compounds and mechanisms.
- For example, some compounds with similar structures act as positive allosteric modulators (PAMs) of gamma-aminobutyric acid (GABA) receptors . GABA is the primary inhibitory neurotransmitter in the brain, working primarily via GABAA receptors. These receptors play a crucial
Target of Action
Mode of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for gamma-Diasarone involves the condensation of two molecules of p-anisaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "p-anisaldehyde", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of p-anisaldehyde\n- Mix two equivalents of p-anisaldehyde with sodium hydroxide in ethanol\n- Heat the mixture under reflux for several hours\n- Cool the mixture and filter the resulting solid", "Step 2: Formation of intermediate\n- Dissolve the solid obtained from step 1 in acetic anhydride\n- Add sulfuric acid dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid", "Step 3: Formation of gamma-Diasarone\n- Dissolve the solid obtained from step 2 in ethanol\n- Add water dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid\n- Recrystallize the solid from ethanol" ] } | |
CAS No. |
80434-33-9 |
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1 |
InChI Key |
ZPOQFZFDKXZAGL-RXSFTSLZSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]([C@H](C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
SMILES |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Canonical SMILES |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Appearance |
Powder |
melting_point |
99-100°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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